H-L-beta-homo-Tyr(tBu)-OH

Catalog No.
S12564445
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-L-beta-homo-Tyr(tBu)-OH

Product Name

H-L-beta-homo-Tyr(tBu)-OH

IUPAC Name

3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)

InChI Key

XNKLKTFMSBRROT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N

H-L-beta-homo-Tyrosine(tBu)-OH, commonly referred to as Fmoc-β-Homo-Tyr(tBu)-OH, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protective group. The molecular formula of this compound is C29H31NO5C_{29}H_{31}NO_5, with a molecular weight of approximately 473.56 g/mol. Its physical properties include a melting point range of 105-110°C and a boiling point of 671.4°C at 760 mmHg, along with a density of 1.203 g/cm³ .

This compound is particularly relevant in peptide synthesis due to its stability and ability to enhance the lipophilicity of peptides, making it useful in various biochemical applications.

Typical for amino acids and their derivatives:

  • Peptide Bond Formation: It can react with other amino acids to form peptide bonds through standard coupling methods, such as using carbodiimides or other coupling agents.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further functionalization or incorporation into larger peptide structures.
  • Side Chain Modifications: The tert-butyl group can be subjected to various reactions, including oxidation or substitution, potentially altering the compound's properties and reactivity.

  • Antimicrobial Activity: Some beta-amino acid derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics .
  • Modulation of Protein Interactions: These compounds can influence protein-protein interactions, which is crucial in drug design and therapeutic applications .

Several synthesis methods exist for H-L-beta-homo-Tyrosine(tBu)-OH:

  • Fmoc Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise assembly of peptides on a solid support, utilizing Fmoc chemistry for protection and deprotection during synthesis.
  • Chiral Auxiliary Methods: The use of chiral auxiliaries has been reported to synthesize beta-amino acid derivatives efficiently, allowing for the introduction of the beta-homo structure .
  • Classical Organic Synthesis: Traditional methods involving protection and deprotection strategies can be employed to synthesize this compound from simpler precursors.

H-L-beta-homo-Tyrosine(tBu)-OH has several applications in:

  • Peptide Synthesis: Its stability and unique structure make it valuable in synthesizing peptides with enhanced properties.
  • Drug Development: The compound's ability to modulate biological activity positions it as a candidate for developing new therapeutic agents.
  • Bioconjugation: It can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules.

Interaction studies involving H-L-beta-homo-Tyrosine(tBu)-OH often focus on its role in modulating enzyme activity or binding with receptors. Research suggests that modifications at the beta position can significantly affect the binding affinity and specificity towards target proteins . These studies are crucial for understanding how variations in amino acid structures influence biological functions.

Similar Compounds

H-L-beta-homo-Tyrosine(tBu)-OH shares similarities with several other compounds, particularly those containing beta-amino acids or modified tyrosines. Some notable examples include:

  • Fmoc-Tyrosine(tBu)-OH: A direct derivative of tyrosine without the beta modification; used widely in peptide synthesis .
  • H-L-Beta-Glutamic Acid(OTBU)-OH: Another beta-amino acid derivative that shares structural similarities but differs in its side chain properties .
  • Fmoc-β-Alanine-OH: A simpler beta-amino acid that serves as a building block in peptide synthesis.

Comparison Table

Compound NameStructure TypeKey Features
H-L-beta-homo-Tyrosine(tBu)-OHBeta-Amino AcidEnhanced lipophilicity, peptide stability
Fmoc-Tyrosine(tBu)-OHStandard Amino AcidCommonly used in peptide synthesis
H-L-Beta-Glutamic Acid(OTBU)-OHBeta-Amino AcidDifferent side chain, potential for different biological activity
Fmoc-β-Alanine-OHBeta-Amino AcidSimpler structure, used as a building block

The uniqueness of H-L-beta-homo-Tyrosine(tBu)-OH lies in its beta modification combined with the tert-butyl group, which enhances its solubility and stability compared to traditional amino acids. This makes it particularly useful for applications requiring robust peptide structures.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types